

Dar-4M AM acetoxymethyl ester hydrolysis mechanism

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Compound of Interest

Compound Name: *Dar-4M AM*

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An In-depth Technical Guide to the Hydrolysis Mechanism of **Dar-4M AM** Acetoxymethyl Ester
For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminorhodamine-4M acetoxymethyl ester (**Dar-4M AM**) is a pivotal fluorescent probe for the real-time detection of intracellular nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The efficacy of **Dar-4M AM** hinges on its intracellular hydrolysis by esterases, a critical activation step that transforms the cell-permeable probe into its cell-impermeable, NO-reactive form. This technical guide provides a comprehensive examination of the hydrolysis mechanism of **Dar-4M AM**, detailing the subsequent detection of nitric oxide. It includes a compilation of quantitative data, detailed experimental protocols for its application, and visualizations of the key pathways and workflows to support researchers in its effective use.

Introduction

Nitric oxide (NO) is a transient, endogenously produced gasotransmitter that plays a crucial role in a wide array of biological functions, including neurotransmission, vasodilation, and the immune response.[1] Given its significance, the ability to accurately detect and quantify intracellular NO is paramount for advancing our understanding of its roles in health and disease. **Dar-4M AM** has emerged as a robust tool for this purpose, offering advantages such as high sensitivity, photostability, and a broad effective pH range.[2][3]

This guide focuses on the foundational step in the use of **Dar-4M AM**: the hydrolysis of its acetoxymethyl ester groups. This process is essential for trapping the probe within the cell and enabling its interaction with intracellular NO.

The Hydrolysis and Nitric Oxide Detection Mechanism

The detection of intracellular nitric oxide using **Dar-4M AM** is a two-step process that begins with the enzymatic hydrolysis of the **Dar-4M AM** molecule.

Cellular Uptake and Esterase-Mediated Hydrolysis

Dar-4M AM is a non-fluorescent and cell-permeable derivative of diaminorhodamine-4M.^[4] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to readily diffuse across the cell membrane into the cytoplasm.^{[5][6]}

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the AM ester groups.^{[1][7]} This enzymatic hydrolysis releases the acetoxymethyl groups, converting **Dar-4M AM** into its polar, cell-impermeable form, Dar-4M.^{[5][8]} This transformation effectively traps the probe within the cell, a prerequisite for the detection of intracellular NO.^[5] The hydrolysis of the AM ester yields an unstable acetal intermediate that rapidly decomposes.^[9]

Reaction with Nitric Oxide

The de-esterified and trapped Dar-4M is the active sensor for nitric oxide.^[7] In the presence of NO and oxygen, the vicinal diamine moiety of Dar-4M reacts with dinitrogen trioxide (N_2O_3), which is formed from the auto-oxidation of NO.^[10] This reaction results in the formation of a stable and highly fluorescent triazole derivative, known as Dar-4M T.^{[1][10]} The fluorescence intensity of Dar-4M T is directly proportional to the concentration of nitric oxide.^[7] This significant increase in fluorescence, reported to be an 840-fold enhancement in quantum efficiency, allows for the sensitive detection of NO.^[11]

Quantitative Data

The following table summarizes the key quantitative parameters of **Dar-4M AM** and its fluorescent product.

Parameter	Value	Reference
Dar-4M AM		
Molecular Weight	~630.47 g/mol	[5]
Recommended Working Concentration	5 - 10 μ M	[2][12]
Dar-4M T (Fluorescent Product)		
Excitation Maximum (λ_{ex})	~560 nm	[1][2]
Emission Maximum (λ_{em})	~575 nm	[1][2]
Effective pH Range	4 - 12	[2][5]
Detection Limit	~10 nM	[11]
Fluorescence Quantum Yield (Φ) Increase	~840-fold	[7][11]

Experimental Protocols

The following are detailed methodologies for the application of **Dar-4M AM** in detecting intracellular nitric oxide.

Reagent Preparation

- **Dar-4M AM Stock Solution (1 mM):** Dissolve 1 mg of **Dar-4M AM** in 1.59 mL of anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[8]
- **Pluronic F-127 Stock Solution (20% w/v in DMSO):** This can aid in the dispersion of the lipophilic **Dar-4M AM** in aqueous media.[8]
- **Working Solution:** Immediately before use, prepare a working solution by diluting the **Dar-4M AM** stock solution in serum-free cell culture medium or an appropriate buffer to a final concentration of 5-10 μ M.[10]

Staining Protocol for Adherent Cells

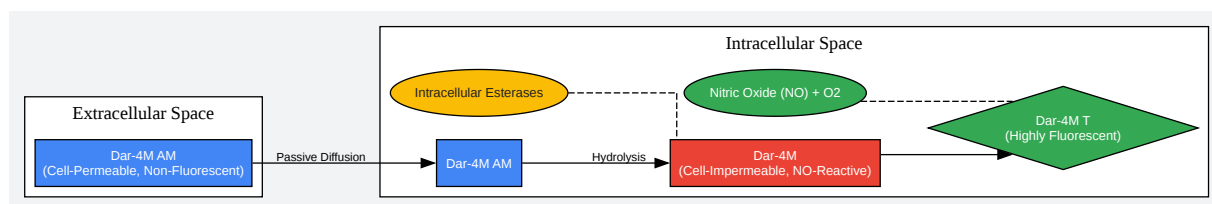
- Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).[10]
- Washing: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[10]
- Probe Loading: Incubate the cells with the **Dar-4M AM** working solution for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[3][10]
- Washing: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any excess extracellular probe.[3][10]
- De-esterification: Add fresh, pre-warmed culture medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.[8]
- Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[3]

Staining Protocol for Suspension Cells

- Cell Harvesting: Harvest the cells and wash them once with PBS or HBSS.[1]
- Cell Resuspension: Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1×10^6 cells/mL.[1]
- Probe Loading: Add the **Dar-4M AM** working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]
- Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium or buffer.[1]
- Final Resuspension: Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.[1][3]

Visualizations

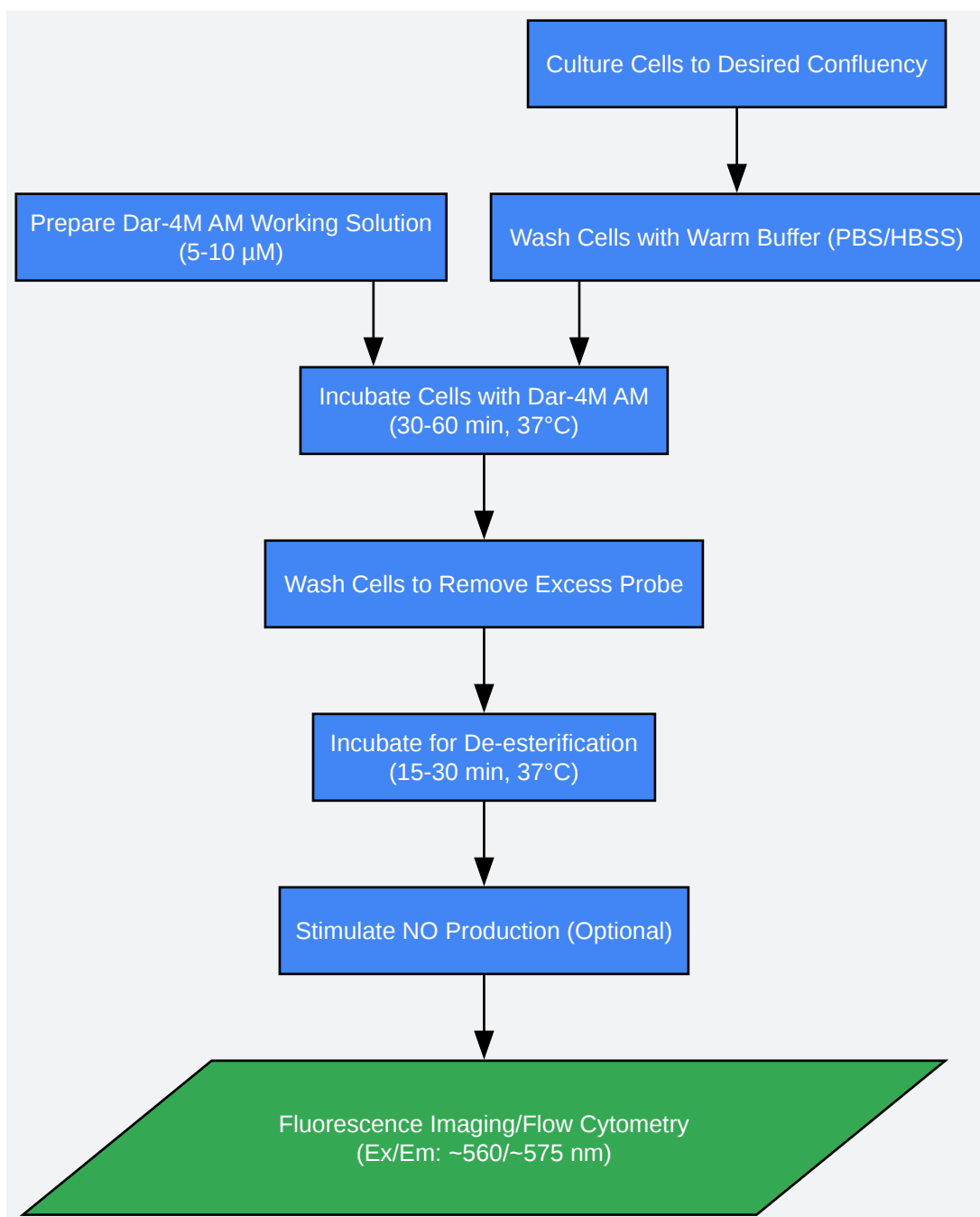
Signaling Pathway



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Caption: Intracellular hydrolysis and NO detection mechanism of **Dar-4M AM**.

Experimental Workflow



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Caption: General experimental workflow for intracellular NO detection.

Conclusion

The hydrolysis of **Dar-4M AM** by intracellular esterases is a fundamental and enabling step for the detection of nitric oxide in living cells. This process ensures the intracellular accumulation of the probe and its conversion to an NO-sensitive form. A thorough understanding of this

mechanism, coupled with the appropriate experimental protocols, is essential for researchers, scientists, and drug development professionals to reliably and accurately measure intracellular nitric oxide, thereby facilitating further discoveries in the vast field of NO biology.

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